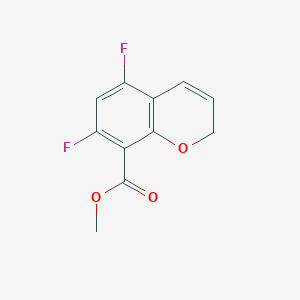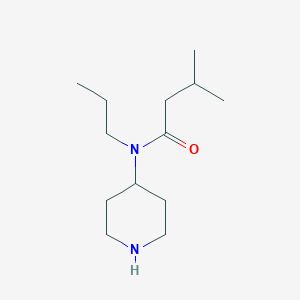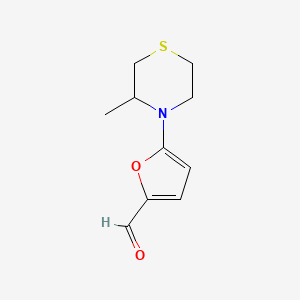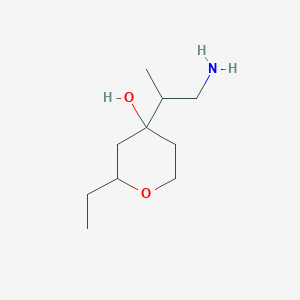![molecular formula C9H13NO B13169102 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one](/img/structure/B13169102.png)
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one is a chemical compound with the molecular formula C9H13NO It is characterized by a cyclobutyl ring attached to an aminomethyl group and a but-3-yn-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one typically involves the reaction of cyclobutylmethylamine with but-3-yn-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the but-3-yn-2-one moiety can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]but-3-en-1-one: This compound has a similar structure but with a double bond instead of a triple bond.
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-1-one: This compound differs in the position of the carbonyl group.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]but-3-yn-2-one is unique due to its specific combination of a cyclobutyl ring, aminomethyl group, and but-3-yn-2-one moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]but-3-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-8(11)6-9(7-10)4-3-5-9/h1H,3-7,10H2 |
InChI Key |
JQHBTEAIGMDXOD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)CC1(CCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)

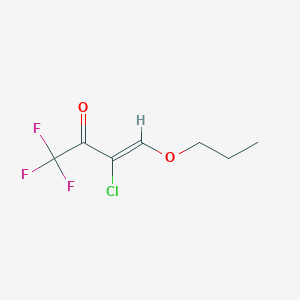
![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)

